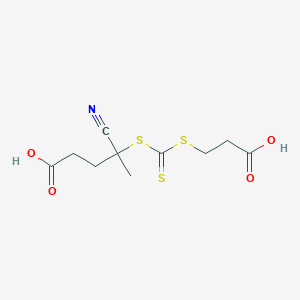
2-Chloromethyl-3-fluoro-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethyl-3-fluoro-phenylisocyanate (CMFPC) is a halogenated compound that has been widely studied for its potential applications in the fields of chemistry, biochemistry and pharmacology. CMFPC is a highly reactive compound and has been used in a variety of chemical reactions, such as the synthesis of various drugs, dyes and other compounds. In addition, CMFPC has been studied for its potential applications in the field of biomedical research, including its use as a reagent in the synthesis of biologically active compounds and its potential use as a drug delivery system.
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-fluoro-phenylisocyanate is not fully understood. However, it is believed that the compound reacts with amines and other nucleophiles, forming covalent bonds with the amine or other nucleophile. This reaction is believed to be the basis for the biological activity of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloromethyl-3-fluoro-phenylisocyanate in laboratory experiments include its high reactivity and its low toxicity. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. However, one of the main limitations of using this compound in laboratory experiments is its instability, which can lead to the formation of toxic by-products.
Future Directions
There are numerous potential future directions for the use of 2-Chloromethyl-3-fluoro-phenylisocyanate in scientific research. These include its use in the synthesis of novel drugs and other compounds, its use as a drug delivery system, its use in the synthesis of fluorescent probes and fluorescent dyes, and its potential use as an inhibitor of enzymes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the field of biomedical research.
Synthesis Methods
2-Chloromethyl-3-fluoro-phenylisocyanate can be synthesized using a variety of methods, including the reaction of chloromethylbenzene with fluoroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by column chromatography. The purity of the product can be determined by thin-layer chromatography and the structure of the compound can be confirmed by nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2-Chloromethyl-3-fluoro-phenylisocyanate has been used in numerous scientific studies, including in the synthesis of biologically active compounds. In addition, this compound has been used in the synthesis of drugs, dyes and other compounds. This compound has also been used in the synthesis of peptides, nucleotides and other small molecules. In addition, this compound has been used in the synthesis of various fluorescent probes and fluorescent dyes.
properties
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-7(10)2-1-3-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDQBMTTJVGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)



![6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308558.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)


![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)


![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)